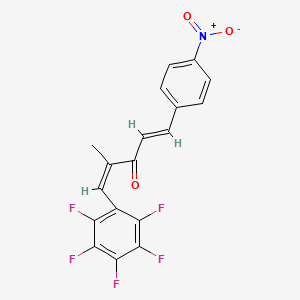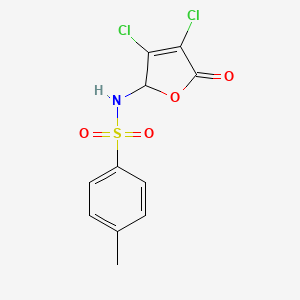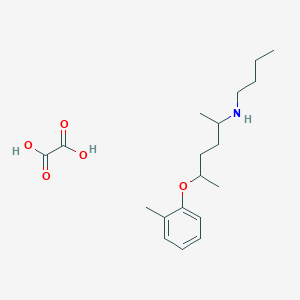![molecular formula C20H23FN2O3S B5211767 N-[2-(1-azepanyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B5211767.png)
N-[2-(1-azepanyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-azepanyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide, commonly known as AZ5104, is a novel sulfonamide derivative with potential therapeutic applications. It belongs to the class of small molecules that target the tumor microenvironment and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of AZ5104 involves the inhibition of several signaling pathways that are involved in tumor growth and metastasis. One of the key targets of AZ5104 is the transforming growth factor-beta (TGF-β) pathway, which plays a critical role in the regulation of the tumor microenvironment. AZ5104 inhibits the activation of TGF-β signaling by blocking the phosphorylation of Smad2/3, which are downstream effectors of the pathway. This leads to a reduction in the production of extracellular matrix proteins, such as collagen and fibronectin, which are required for tumor growth and invasion.
Biochemical and Physiological Effects:
AZ5104 has been shown to have several biochemical and physiological effects in preclinical models of cancer. In vitro studies have demonstrated that AZ5104 can inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. In vivo studies have shown that AZ5104 can inhibit tumor growth and metastasis, as well as enhance the efficacy of chemotherapy and immunotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of AZ5104 is its specificity for the tumor microenvironment. Unlike traditional chemotherapy drugs, which target both cancer cells and normal cells, AZ5104 targets the stromal cells that support tumor growth. This reduces the risk of toxicity and side effects associated with traditional chemotherapy. However, one of the limitations of AZ5104 is its limited bioavailability, which may limit its efficacy in clinical settings.
Direcciones Futuras
There are several future directions for the development of AZ5104. One of the key areas of research is the optimization of the synthesis method to improve the yield and purity of the product. Another area of research is the development of novel formulations of AZ5104 that can enhance its bioavailability and efficacy. Additionally, further preclinical studies are needed to investigate the safety and efficacy of AZ5104 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, clinical trials are needed to evaluate the safety and efficacy of AZ5104 in human patients with cancer.
Métodos De Síntesis
The synthesis of AZ5104 involves the reaction of 4-fluoro-N-phenylbenzenesulfonamide with 1-azepanone in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The overall yield of the synthesis is around 40%, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
AZ5104 has been extensively studied in preclinical models of cancer, including breast, lung, and pancreatic cancer. It has been shown to inhibit the growth and metastasis of tumors by targeting the tumor microenvironment. Specifically, AZ5104 targets the stromal cells that support tumor growth, such as cancer-associated fibroblasts and endothelial cells. By disrupting the interactions between tumor cells and the stromal cells, AZ5104 can inhibit angiogenesis, reduce inflammation, and enhance immune surveillance.
Propiedades
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c21-17-10-12-19(13-11-17)27(25,26)23(18-8-4-3-5-9-18)16-20(24)22-14-6-1-2-7-15-22/h3-5,8-13H,1-2,6-7,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJRDWXMHBRUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5211691.png)
![[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl](phenyl)methanone](/img/structure/B5211701.png)
![5,5'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisophthalic acid](/img/structure/B5211709.png)

![1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5211718.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5211724.png)
![4-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-3-butyn-2-ol](/img/structure/B5211732.png)
![(4-{1,3-bis[4-(dimethylamino)benzyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B5211735.png)
![N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5211742.png)
![ethyl 1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5211749.png)


![N-(4-methoxyphenyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinamine](/img/structure/B5211777.png)